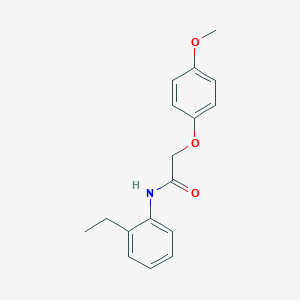
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as EPM, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to activate the Nrf2/ARE signaling pathway, which plays a key role in protecting neurons from oxidative stress and inflammation. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in the body. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in tumor cells. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide. In neurology, further studies are needed to determine the optimal dosage and duration of treatment for neurodegenerative diseases. In oncology, further studies are needed to determine the efficacy of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide as a potential treatment for various types of cancer. In inflammation, further studies are needed to determine the long-term effects of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide on inflammatory responses. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective, anti-tumor, and anti-inflammatory effects. Further research is needed to fully elucidate its effects and to identify potential drug targets for its therapeutic applications.
Métodos De Síntesis
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-ethylphenol with 4-methoxyphenol in the presence of a base, followed by acetylation with acetic anhydride, and then reaction with chloroacetyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and inflammation. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its anti-tumor effects and may be a potential treatment for various types of cancer. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects and may be a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKTSCCXILTIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

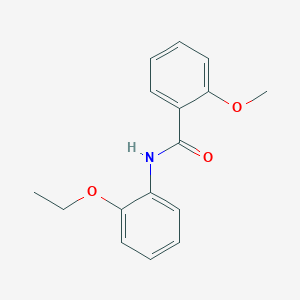

![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxo-1(6H)-pyrimidinyl)ethyl]propanamide](/img/structure/B382071.png)
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)
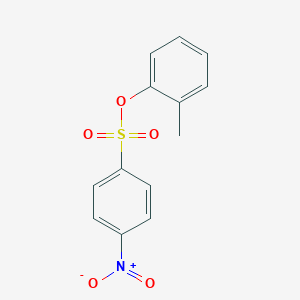
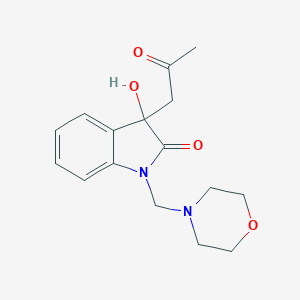
![Undecyl 6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B382078.png)
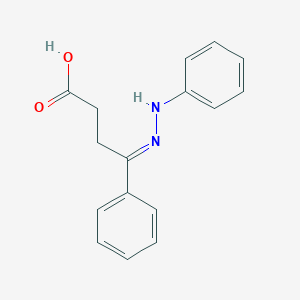
methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382081.png)
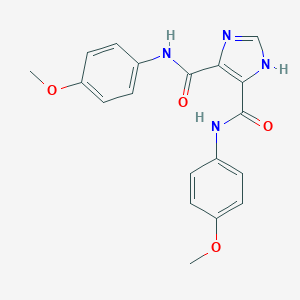
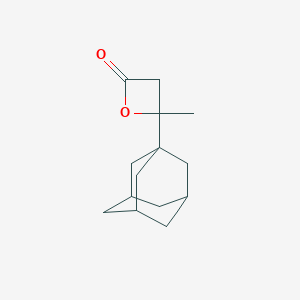
![1-phenyl-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B382087.png)
![5-bromo-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B382089.png)
![bis[1-(4-methylphenyl)-1H-tetraazol-5-yl]methanimine](/img/structure/B382090.png)